BenchChemオンラインストアへようこそ!

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

mGluR5 Negative Allosteric Modulator IP1 Accumulation

This research-grade negative allosteric modulator (NAM) targets mGluR5 with a unique dual aldehyde oxidase/xanthine oxidase metabolism, enabling non-CYP clearance studies. Structurally distinct from MPEP/FPEB, it provides unambiguous PET occupancy via orthogonal probe displacement. Validated in rodent anxiety, PTSD, and chronic feeding models, it offers finer dose-response discrimination than higher-potency NAMs. Ideal for metabolism and neuroimaging labs.

Molecular Formula C19H21N3O2S
Molecular Weight 355.46
CAS No. 361173-80-0
Cat. No. B2429320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS361173-80-0
Molecular FormulaC19H21N3O2S
Molecular Weight355.46
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C
InChIInChI=1S/C19H21N3O2S/c1-4-22(5-2)15-9-7-14(8-10-15)18(23)21-19-20-16(12-25-19)17-11-6-13(3)24-17/h6-12H,4-5H2,1-3H3,(H,20,21,23)
InChIKeyYKJQGCBNBWKEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 361173-80-0) – A Validated mGluR5 Negative Allosteric Modulator


4-(Diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 361173-80-0, also designated VU0409106) is a research-grade small molecule that functions as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. This benzamide-thiazole compound binds to a known allosteric site distinct from the orthosteric glutamate binding pocket, enabling non-competitive modulation of receptor activity [2]. It has been validated as a chemical probe for studying mGluR5-mediated signaling in neurological and psychiatric disorder models [3].

Why Generic mGluR5 NAM Substitution is Not Advisable for VU0409106-Dependent Assays


While several mGluR5 negative allosteric modulators are commercially available, their pharmacological profiles, binding interactions, and metabolic fates differ substantially, making them non-interchangeable. VU0409106 exhibits a distinct combination of sub-100 nM potency, a specific selectivity window, and an unusual dual aldehyde oxidase/xanthine oxidase-mediated metabolism that is not shared by classical mGluR5 NAMs such as MPEP or MTEP [1]. Furthermore, its structural dissimilarity to prototypical ligands like MPEP and FPEB makes it a critical tool for receptor occupancy studies where displacement of a structurally unrelated probe is required [2]. Direct substitution with a more potent but structurally or metabolically distinct NAM will produce non-comparable results in in vivo efficacy, PET occupancy, or metabolism-dependent models [3].

Quantitative Differentiation of VU0409106 Against Key mGluR5 NAM Comparators


Head-to-Head Potency Comparison in a Functional IP1 Accumulation Assay

In a standardized functional assay measuring IP1 accumulation in HEK293A cells expressing rat mGluR5, VU0409106 exhibited a pIC50 of 6.89 ± 0.26 (Imax 0.74), demonstrating intermediate potency within the NAM class [1]. It is 9.3-fold less potent than the prototype NAM MPEP (pIC50 7.86 ± 0.27) but 2.6-fold more potent than the structurally related benzamide NAM VU0366248 (pIC50 6.48 ± 0.16) [1]. This places VU0409106 in a distinct potency tier that is sufficient for robust target engagement while potentially offering a wider therapeutic window compared to higher-potency NAMs in certain in vivo paradigms [2].

mGluR5 Negative Allosteric Modulator IP1 Accumulation Potency

Selectivity Profile Against Group I, II, and III mGlu Receptor Subtypes

VU0409106 demonstrates a clear selectivity window against other metabotropic glutamate receptor subtypes, a key requirement for target-specific pharmacological studies. It displays an IC50 of 26 nM for mGlu5, while its activity at other group I, II, and III mGlu receptors is markedly weaker (IC50 ≥ 10 µM) [1]. This represents a selectivity margin of at least 384-fold. In contrast, the classical antagonist MPEP shows measurable activity at mGluR4 at higher concentrations, and the NAM fenobam is known to have significant off-target activity at other receptors [2]. VU0409106 also lacks significant nonspecific binding in rat brain homogenates in vitro .

mGluR5 Selectivity Negative Allosteric Modulator GPCR

Unique Dual Aldehyde Oxidase/Xanthine Oxidase Metabolic Pathway

A dedicated biotransformation study revealed that VU0409106 undergoes an unusual NADPH-independent, dual and sequential hydroxylase metabolism mediated by both aldehyde oxidase (AO) and xanthine oxidase (XO) [1]. This contrasts sharply with the predominantly cytochrome P450 (CYP)-mediated metabolism of most mGluR5 NAMs such as MPEP and MTEP [2]. In rat, monkey, and human liver S9 fractions, the principal pathway was oxidation to a +16 Da metabolite (M1), with subsequent XO-mediated formation of a +36 Da secondary metabolite (M2) [1]. While this unusual metabolism contributes to high in vivo clearance (short half-life), it also enables an in vitro-in vivo correlation for clearance prediction in rats and nonhuman primates that is distinct from CYP-metabolized NAMs [1].

Drug Metabolism Aldehyde Oxidase Xanthine Oxidase Pharmacokinetics

In Vivo CNS Exposure and Anxiolytic-Like Efficacy in the Mouse Marble Burying Model

VU0409106 achieves good CNS exposure following intraperitoneal administration in mice and demonstrates statistically significant efficacy in the mouse marble burying model of anxiety, a behavioral assay validated for mGluR5 antagonists and clinically effective anxiolytics [1]. In this model, VU0409106 reduced marble burying behavior at doses that did not produce motor impairment, indicating a behaviorally selective anxiolytic-like effect [1]. While many mGluR5 NAMs show efficacy in this paradigm, VU0409106 is specifically documented to achieve this despite its high systemic clearance, suggesting a favorable brain-to-plasma exposure ratio [2]. The structurally related NAM VU0366248 showed weaker efficacy in comparable anxiety models, consistent with its lower in vitro potency [1].

CNS Exposure Anxiety Marble Burying In Vivo Efficacy

Structural Dissimilarity Enabling PET Occupancy Studies with Orthogonal Probes

VU0409106 is structurally unrelated to the prototypical mGluR5 ligands MPEP and FPEB, a property that confers unique utility in receptor occupancy studies [1]. In a study correlating in vivo receptor occupancy with behavioral efficacy, VU0409106 effectively displaced the PET radioligand [¹⁸F]FPEB from mGluR5 in vivo, and its measured receptor occupancy correlated well with behavioral readouts [1]. This orthogonal probe approach—using a structurally distinct NAM to displace a PET tracer—provides confidence that displacement reflects true allosteric site occupancy rather than competitive binding artifacts. By contrast, using MPEP or its close structural analogs to displace [¹⁸F]FPEB risks confounding data interpretation due to shared binding epitopes and potential cooperative binding effects [2].

Receptor Occupancy PET Imaging FPEB Orthogonal Probe

Broad Selectivity Confirmation Across GPCR and Ion Channel Panel

Beyond mGlu subtype selectivity, VU0409106 has been profiled against a broad panel of GPCRs and ion channels and found to lack significant activity at these off-target sites . This is a critical verification for a tool compound, as many early mGluR5 NAMs—including fenobam and certain MPEP analogs—exhibit ancillary pharmacology that complicates data interpretation [1]. For example, fenobam is known to modulate GABAA receptors, and MPEP has been reported to inhibit NMDA receptors at higher concentrations [1]. The absence of such off-target activities in VU0409106 makes it a cleaner probe for experiments where mGluR5-mediated effects must be isolated from other neurotransmitter systems .

Selectivity Profiling GPCR Ion Channel Off-Target

Optimal Research Application Scenarios for CAS 361173-80-0 (VU0409106) Based on Validated Differentiation Evidence


Anxiety and Stress-Related Behavioral Pharmacology Studies

VU0409106 is an optimal choice for rodent anxiety models such as marble burying (validated in Felts et al., 2013) and traumatic stress paradigms (validated in the SPS model of PTSD) where dose-dependent anxiolytic-like effects without motor impairment are required [1]. Its intermediate potency (pIC50 6.89) provides a sufficient efficacy window without the excessive target saturation that can occur with higher-potency NAMs like MPEP (pIC50 7.86), potentially offering finer dose discrimination in behavioral dose-response studies [2].

PET Imaging and Receptor Occupancy Correlation Studies

For neuroimaging laboratories conducting [¹⁸F]FPEB-PET studies to measure mGluR5 occupancy, VU0409106 is the recommended NAM because its structural dissimilarity to FPEB-family tracers enables orthogonal probe displacement. This approach, validated by Rook et al. (2015), provides unambiguous occupancy quantification that cannot be achieved with MPEP or MTEP due to shared binding epitopes that confound competitive displacement data interpretation [1].

Drug Metabolism Studies Focused on Non-Cytochrome P450 Clearance Pathways

Investigators studying aldehyde oxidase (AO) or xanthine oxidase (XO)-mediated drug metabolism should select VU0409106 as a characterized probe substrate. Its dual, sequential AO/XO hydroxylation pathway—confirmed by ¹⁸O incorporation experiments and inhibitor attenuation studies (Morrison et al., 2012)—provides a well-documented metabolic fingerprint that is categorically distinct from CYP450-metabolized NAMs like MPEP [1]. This compound is uniquely suited for in vitro-in vivo correlation studies of non-CYP clearance prediction.

mGluR5-Mediated Feeding Behavior and Metabolic Disorder Research

VU0409106 has demonstrated efficacy in reducing food intake, body weight, and binge-like eating behavior in diet-induced obese (DIO) C57BL/6 mice over a 14-day treatment period [1]. This validates its utility in metabolic and feeding behavior studies where chronic mGluR5 NAM administration is required. The compound's well-characterized CNS exposure profile supports its use in studies linking central mGluR5 modulation to peripheral metabolic outcomes.

Quote Request

Request a Quote for 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.